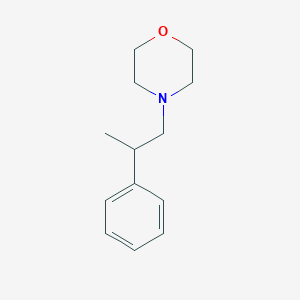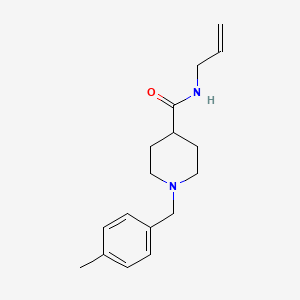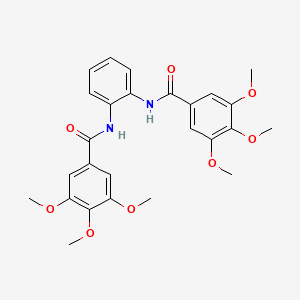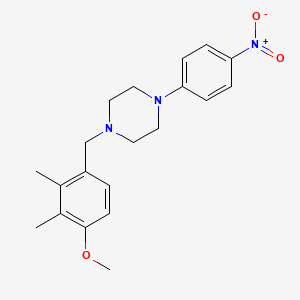
4-(2-phenylpropyl)morpholine
Descripción general
Descripción
4-(2-phenylpropyl)morpholine, also known as PPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPMP belongs to the class of morpholine derivatives and is a potent inhibitor of glycosphingolipid biosynthesis. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
- A study focused on the synthesis of 2‐aryl‐4‐(3‐arylpropyl)morpholines, including derivatives similar to 4-(2-phenylpropyl)morpholine, exploring their pharmacological effects on the central nervous system in vivo. The research highlighted a compound, 4‐(2‐benzoylethyl)‐2‐phenyl‐3‐methyl morpholine, for its activity in MAO‐A and MAO‐B inhibition (Avramova et al., 1998).
Antimicrobial Activity
- The compound 4-(Phenylsulfonyl) morpholine, a sulfonamide with a morpholine group, exhibited antimicrobial and modulating activity against multidrug-resistant strains of bacteria and fungi. This highlights the potential of morpholine derivatives in combating drug-resistant infections (Oliveira et al., 2015).
Structural Optimization for Medical Applications
- Research on morpholine derivatives led to the discovery of a potent, long-acting morpholine acetal human NK-1 receptor antagonist. This compound showed potential for treating peripheral pain, migraine, chemotherapy-induced emesis, and various psychiatric disorders (Hale et al., 1998).
Antifungal and Antibacterial Effects
- Morpholine derivatives like amorolfin have demonstrated significant inhibitory effects on yeasts, dermatophytes, and other filamentous fungi, offering potential for antifungal applications (Müller et al., 1987).
- Schiff bases of 4-(2-Aminophenyl)-Morpholines were studied for their analgesic, anti-inflammatory, antibacterial, and antifungal activities, showcasing a broad spectrum of pharmacological applications (Panneerselvam et al., 2009).
Antitumor and Antipyretic Potential
- Novel synthesis methods of morpholine derivatives have been researched for their potential in treating tumors and controlling fever, indicating the wide-ranging therapeutic applications of these compounds (Doan et al., 2016), (Shcherbyna, 2018).
General Pharmacological Importance
- Morpholine and its derivatives are recognized for their significant pharmacological importance in various medical applications, including as enzyme inhibitors and receptor affinity agents (Kourounakis et al., 2020).
Propiedades
IUPAC Name |
4-(2-phenylpropyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-12(13-5-3-2-4-6-13)11-14-7-9-15-10-8-14/h2-6,12H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRENTAXEJRYOTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenylpropyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-butoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5182122.png)
![N-(2-furylmethyl)-4-[(4-morpholinylsulfonyl)methyl]benzamide](/img/structure/B5182138.png)

![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5182155.png)


![5-methyl-3-{1-[(5-phenyl-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5182176.png)
![2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]oxy}acetamide](/img/structure/B5182199.png)
![4-[5-(allylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5182208.png)
![2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine](/img/structure/B5182216.png)
![5-isopropyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5182219.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide](/img/structure/B5182222.png)
![1-amino-3-(2-thienyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5182223.png)
![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5182233.png)